molecular formula C14H20FNO2 B2476749 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BUTANAMIDE CAS No. 1797558-28-1

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BUTANAMIDE

Cat. No.: B2476749
CAS No.: 1797558-28-1
M. Wt: 253.317
InChI Key: QCXDUEAULJQFCK-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-Methoxypropyl]butanamide is a synthetic organic compound with the molecular formula C14H20FNO2 and a molecular weight of 253.31 g/mol . Its structure is characterized by a butanamide backbone substituted with a 2-fluorophenyl group and a methoxypropyl moiety . The presence of the fluorine atom and the methoxy group are significant, as they influence the compound's electronic properties, solubility, and potential for intermolecular interactions such as hydrogen bonding . As a building block in medicinal chemistry, this amide derivative serves as a key intermediate for the synthesis of novel pharmaceutical compounds . In biological studies, it can function as a probe to investigate enzyme-substrate interactions and receptor binding, with its fluorophenyl group engaging in π-π interactions with aromatic protein residues and its methoxy group forming hydrogen bonds . The mechanism of action for related phenoxyacetamide compounds has been shown to be highly stereospecific, with the (R)-enantiomer often exhibiting significantly higher biological activity than the (S)-enantiomer, indicating interaction with a specific chiral target . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-4-7-13(17)16-10-14(2,18-3)11-8-5-6-9-12(11)15/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXDUEAULJQFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenylacetic acid with methoxypropylamine under anhydrous conditions. The reaction is typically carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can serve as a probe to study enzyme-substrate interactions and receptor binding in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]butanamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also inhibit specific pathways by binding to active sites or allosteric sites of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs from related butanamide derivatives in its substitution pattern:

  • Compounds (30, 31, 32): These share a fluorophenoxy-acetamide core but incorporate distinct side chains (e.g., n-butyl, 2-methylpropanol, or isoleucine methyl ester). Unlike the target compound’s methoxypropyl group, these derivatives feature ether-linked fluorophenyl rings, which may reduce steric hindrance compared to the target’s branched methoxypropyl chain .
  • Patent Compound : This pyrimidine-containing butanamide derivative includes a cyclopropanesulfonamido group and a chloropyridinylphenyl substituent. Such modifications likely enhance its role as a CTPS1 inhibitor, contrasting with the target compound’s simpler structure .
  • Compound (CAS 86551-61-3): This derivative has bulky 2-methylbutan-2-yl groups on the phenoxy ring and a hydrazido-phenyl substituent. These features increase molecular weight (453.63 g/mol) and hydrophobicity compared to the target compound’s smaller fluorophenyl-methoxypropyl group .
  • Compound (N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide): The amino and methylphenoxy groups enhance hydrogen-bonding capacity (H-bond donors: 2; acceptors: 3) relative to the target compound’s methoxy and fluorine substituents .

Physical Properties

  • Melting Points : compounds exhibit melting points between 74°C (Compound 32) and 84°C (Compound 31), influenced by hydrogen bonding and crystallinity. The target compound’s methoxy group may lower its melting point compared to bulkier derivatives .
  • Optical Activity : Compound 32 () shows significant optical rotation ([α]²²D = +61.1°), indicating chirality from the isoleucine ester. The target compound lacks chiral centers unless the methoxypropyl group is stereodefined .

Data Table: Key Properties of Compared Compounds

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Rf Yield (%) Melting Point (°C) Reference
Compound 30 () C₁₇H₂₃FNO₃ 308.37 0.32 82 75
Compound 31 () C₁₇H₂₅FN₂O₄ 356.39 0.28 54 84
Compound 32 () C₂₁H₂₉FN₂O₅ 408.47 0.65 51 74
CAS 86551-61-3 () C₂₇H₃₉N₃O₃ 453.63 N/A N/A N/A
N-(4-Amino-2-methylphenyl)... () C₁₈H₂₂N₂O₂ 298.38 N/A N/A N/A

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a butanamide moiety. Its chemical formula is C14_{14}H18_{18}FNO\ and it has a molecular weight of 241.30 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 2-fluorophenylacetic acid with methoxypropylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions are optimized for yield and purity, often employing column chromatography for purification.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate enzyme or receptor activities, potentially leading to therapeutic effects.

Enzyme Interaction Studies

Recent studies have shown that this compound can serve as a probe to study enzyme-substrate interactions and receptor binding in biological systems. Its unique structure allows it to inhibit specific pathways by binding to active or allosteric sites on target proteins.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research has indicated that derivatives similar to this compound exhibit anti-inflammatory properties. For instance, compounds that share structural similarities have been shown to significantly reduce levels of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells .
    CompoundIC50 (µM)Activity
    This compound6.74Moderate
    Indomethacin1.10Strong
    Other Derivative6.12Moderate
  • Pharmacokinetic Studies : The pharmacokinetic profile of this compound has been assessed through various models. These studies reveal that the compound displays favorable absorption characteristics, making it a candidate for further development as an oral therapeutic agent.
  • Comparative Analysis : When compared with similar compounds such as N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide and N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzamide, distinct differences in binding affinities and biological activities were noted. The longer carbon chain in the butanamide moiety appears to enhance solubility and interaction strength with target proteins.

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